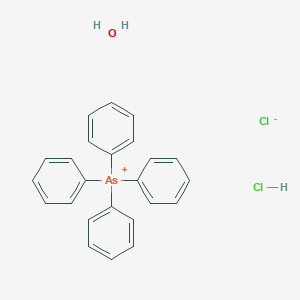

TetraphenylarsoniuM Chloride Hydrochloride Hydrate

Description

Properties

IUPAC Name |

tetraphenylarsanium;chloride;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20As.2ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;;/h1-20H;2*1H;1H2/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCBNZHNCWEFFR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23AsCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583395 | |

| Record name | Tetraphenylarsanium chloride--hydrogen chloride--water (1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-18-9 | |

| Record name | Tetraphenylarsanium chloride--hydrogen chloride--water (1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylarsonium Chloride Hydrochloride Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of Triphenylarsine

Triphenylarsine reacts with bromine () in a controlled exothermic reaction to form triphenylarsine dibromide (). This step is typically conducted in anhydrous conditions to prevent hydrolysis. The dibromide intermediate is highly reactive and serves as a precursor for subsequent transformations.

Hydrolysis to Triphenylarsine Oxide

The dibromide undergoes hydrolysis in the presence of water, yielding triphenylarsine oxide () and hydrobromic acid (). This step requires careful temperature control (typically 50–70°C) to avoid side reactions.

Grignard Reaction for Tetraphenylarsonium Formation

Triphenylarsine oxide reacts with phenylmagnesium bromide () in an ether solvent (e.g., tetrahydrofuran) to form tetraphenylarsonium magnesium bromide (). This step is sensitive to moisture and oxygen, necessitating inert atmosphere conditions.

Acid Treatment and Hydrochloride Formation

The magnesium bromide complex is treated with hydrochloric acid () to precipitate tetraphenylarsonium chloride hydrochloride (). Excess ensures complete protonation of the arsonium center.

Hydration and Crystallization

The hydrochloride salt is dissolved in a polar solvent (e.g., methanol or water) and slowly cooled to induce crystallization, forming the hydrate (). The number of water molecules () depends on crystallization conditions, with the dihydrate () being the most common form.

Optimization of Reaction Conditions

Catalysts and Solvents

-

Catalysts: The use of -dimethylformamide (DMF) or benzyltriethylammonium chloride accelerates the Grignard reaction by stabilizing reactive intermediates.

-

Solvents: Anhydrous ethers (e.g., THF) are preferred for the Grignard step, while methanol or aqueous HCl is used for hydrolysis and crystallization.

Temperature and Time

Purification Techniques

-

Vacuum Distillation: Removes excess thionyl chloride () or after hydrolysis, achieving >99% purity.

-

Decolorizing Agents: Activated carbon or diatomite (2–8% w/w) eliminates colored impurities, critical for pharmaceutical-grade material.

Yield and Scalability

| Step | Yield (%) | Purity (%) | Key Parameters |

|---|---|---|---|

| Bromination | 85–90 | 95 | stoichiometry, 0–5°C |

| Hydrolysis | 75–80 | 90 | Reflux time (8–10 h) |

| Grignard Reaction | 70–75 | 85 | Inert atmosphere, anhydrous |

| Hydrochloride Formation | 90–95 | 99 | Excess HCl, 75–100°C |

| Crystallization | 80–85 | 99.95 | Slow cooling, decolorizing |

Analytical Characterization

Spectroscopic Methods

Thermal Analysis

-

TGA: Weight loss at 100–120°C corresponds to dehydration (), with residue >95% at 300°C.

-

DSC: Endothermic peak at 85°C confirms hydrate melting point.

Recent Advances and Alternatives

Chemical Reactions Analysis

Types of Reactions: Tetraphenylarsonium chloride hydrochloride hydrate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the chloride ion is replaced by other anions.

Complex Formation: It forms complexes with various anions, which can be precipitated from solution.

Common Reagents and Conditions:

Reagents: Common reagents include hydrochloric acid, bromine, and phenylmagnesium bromide.

Conditions: Reactions are typically carried out in polar organic solvents under controlled temperature and pH conditions.

Major Products:

Tetraphenylarsonium Salts: The major products formed are tetraphenylarsonium salts with various anions, depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Tetraphenylarsonium chloride hydrochloride hydrate is primarily utilized as a reagent in organic synthesis. Its role includes:

- Formation of Arsonium Salts : It facilitates the creation of arsonium salts, which are important intermediates in numerous chemical reactions, particularly in the synthesis of complex organic molecules .

- Substitution Reactions : The compound participates in substitution reactions where the chloride ion can be replaced by other anions, leading to the formation of various tetraphenylarsonium salts.

Analytical Chemistry

In analytical chemistry, this compound serves significant functions:

- Detection and Quantification of Arsenic Compounds : It is employed in methods for detecting and quantifying arsenic species, providing critical data for environmental monitoring and health studies .

- Ion Exchange Reagent : this compound acts as a cation exchange reagent, enhancing the solubility of polyatomic anions in organic media, which is vital for titration processes.

Pharmaceutical Applications

Research into its pharmaceutical applications is ongoing:

- Drug Development : The compound is being explored for potential therapeutic uses, particularly in creating new agents that target specific biological pathways .

- Ion Transport Studies : It is utilized in studies related to ion transport and membrane biology, contributing to the understanding of cellular mechanisms and drug interactions.

Material Science

In material science, this compound is involved in:

- Development of Advanced Materials : The compound is used to synthesize polymers and nanocomposites, improving properties such as conductivity and stability .

- Complex Formation : It forms stable complexes with various anions, which can be precipitated from solution and utilized in material applications.

Biological Research

The compound's relevance extends to biological research:

- Toxicity Studies : Researchers use it to investigate the effects of arsenic compounds on biological systems, contributing to a better understanding of toxicity and biochemical interactions .

- Mechanistic Studies : Its unique properties allow scientists to explore the molecular mechanisms underlying arsenic's biological effects, aiding in the development of safety protocols and therapeutic strategies .

Mechanism of Action

The mechanism of action of tetraphenylarsonium chloride hydrochloride hydrate involves its ability to form stable complexes with anions. This property is utilized in various analytical and preparative procedures. The compound’s molecular targets include polyatomic anions, which it can solubilize in organic media .

Comparison with Similar Compounds

Tetrabutylammonium Chloride Hydrate

Chemical Formula : (C₄H₉)₄N⁺Cl⁻·xH₂O

Key Differences :

- Central Atom : Nitrogen (N⁺) vs. arsenic (As⁺). Nitrogen’s smaller atomic radius results in higher charge density, enhancing its efficacy in phase-transfer catalysis.

- Solubility : Highly soluble in water and organic solvents, unlike Tetraphenylarsonium Chloride Hydrochloride Hydrate, which requires acidic conditions for solubility .

- Toxicity : Less toxic than arsenic-based compounds, making it safer for laboratory use .

- Applications : Widely used as a phase-transfer catalyst in organic reactions, such as nucleophilic substitutions .

| Parameter | This compound | Tetrabutylammonium Chloride Hydrate |

|---|---|---|

| Central Atom | As⁺ | N⁺ |

| Solubility in Water | Moderate (requires HCl) | High |

| Toxicity | High (arsenic byproducts) | Low |

| Primary Use | Organic synthesis | Phase-transfer catalysis |

Tubocurarine Chloride Hydrochloride Hydrate

Chemical Formula : C₃₇H₄₁ClN₂O₆·HCl·5H₂O

Key Differences :

- Structure: A bis-benzylisoquinoline alkaloid derivative with dual chloride and hydrochloride groups.

- Solubility : Highly water-soluble due to multiple hydrophilic groups (e.g., hydroxyl, quaternary ammonium) .

- Applications : Acts as a neuromuscular blocking agent in anesthesia, contrasting with Tetraphenylarsonium’s synthetic applications .

- Safety Profile : High toxicity due to biological activity but lacks arsenic-related hazards .

Tetracycline Hydrochloride

Chemical Formula : C₂₂H₂₄N₂O₈·HCl

Key Differences :

- Structure : A broad-spectrum antibiotic with a polycyclic system and hydrochloride salt.

- Solubility : Soluble in aqueous solutions at acidic pH, similar to Tetraphenylarsonium’s dependency on HCl for dissolution .

- Applications : Antimicrobial use vs. Tetraphenylarsonium’s role in chemical synthesis .

Pirenzepine Hydrochloride Hydrate

Chemical Formula : C₁₉H₂₁N₃O₂·HCl·xH₂O

Key Differences :

- Structure : A muscarinic receptor antagonist with a tricyclic aromatic system.

- Analytical Methods : Characterized via UV-Vis (λmax = 555–585 nm) and IR spectroscopy, comparable to methods used for Tetraphenylarsonium .

- Applications : Treats gastrointestinal disorders, highlighting functional divergence from arsenic-based reagents .

Biological Activity

Tetraphenylarsonium chloride hydrochloride hydrate (TPA) is a compound of significant interest in biological research due to its unique properties and interactions with biological systems. This article will explore its biological activity, including its effects on cellular membranes, its role as a lipophilic cation, and its potential applications in various fields.

- Chemical Formula :

- Molecular Weight : 455.25 g/mol (anhydrous basis)

- CAS Number : 123334-18-9

- Solubility : Soluble in water

Tetraphenylarsonium acts primarily as a lipophilic cation, which allows it to interact with cellular membranes. Its ability to permeate biological membranes has been studied extensively:

- Membrane Interaction : Research indicates that TPA can modify the dielectric constant of erythrocyte membranes, enhancing the transmembrane flux of ions and other molecules . This property is particularly relevant in the context of pharmacological applications where membrane permeability is crucial.

- Uptake in Mitochondria : Studies have shown that TPA and similar lipophilic cations are taken up by mitochondria, influencing mitochondrial function and ion transport mechanisms . The uptake is affected by membrane potential and surface charge, which are critical for maintaining cellular homeostasis.

Case Studies

- Erythrocyte Membranes : A study published in the Journal of Membrane Biology demonstrated that TPA enhances the transmembrane flux of hydrophobic cations in red blood cells, suggesting potential applications in drug delivery systems .

- Mitochondrial Function : Research has highlighted the role of TPA in modulating mitochondrial ion transport, particularly calcium release from the sarcoplasmic reticulum, which is vital for muscle contraction and overall cellular metabolism .

- Toxicological Profile : While TPA has beneficial applications, it is essential to note its toxicological aspects. It is classified as very toxic to aquatic life and poses risks if ingested or inhaled . Therefore, safety precautions are necessary when handling this compound.

Summary of Biological Activities

Research Findings

Recent studies have focused on the synthesis and characterization of TPA, revealing its structural properties and potential applications in chemical biology. The following findings summarize key research outcomes:

Q & A

Q. How can Tetraphenylarsonium Chloride Hydrochloride Hydrate be synthesized, and what purification methods are recommended?

Methodological Answer: Synthesis typically involves reacting tetraphenylarsonium chloride with hydrochloric acid under controlled hydration conditions. A common approach is to dissolve tetraphenylarsonium chloride in a polar solvent (e.g., ethanol or water) and introduce stoichiometric HCl. Crystallization is achieved via slow evaporation or cooling. Purification may involve recrystallization from ethanol/water mixtures, followed by vacuum drying to isolate the hydrate form. Purity can be verified via elemental analysis (C, H, N, As, Cl) and ion chromatography to confirm chloride content .

Q. What analytical techniques are essential for characterizing the hydrate structure of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Quantifies water content by measuring mass loss upon dehydration (heating to 120–150°C). Compare observed mass loss to theoretical values for the hydrate stoichiometry (e.g., monohydrate vs. trihydrate) .

- X-ray Diffraction (XRD): Resolves crystal structure and confirms hydrogen bonding between water molecules and the chloride/hydrochloride ions. Use Rietveld refinement for hydrate-specific lattice parameters .

- Infrared Spectroscopy (IR): Identifies O–H stretching (3200–3600 cm⁻¹) and bending (1600–1650 cm⁻¹) vibrations of water, as well as As–Cl and N–H bonds .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particulates .

- Storage: Store in airtight containers with desiccants (e.g., silica gel) to prevent deliquescence. Label containers with hazard warnings (e.g., "Harmful if inhaled") .

- Waste Disposal: Neutralize with sodium bicarbonate before disposal. Follow institutional guidelines for arsenic-containing waste .

Advanced Research Questions

Q. How can conflicting data on hydrate stoichiometry be resolved during structural analysis?

Methodological Answer: Discrepancies in hydrate stoichiometry often arise from environmental humidity or incomplete dehydration. To resolve this:

- Perform dynamic vapor sorption (DVS) to study water adsorption/desorption isotherms under controlled humidity .

- Combine Karl Fischer titration with TGA to cross-validate water content. For example, if TGA shows 5% mass loss (suggesting monohydrate), but Karl Fischer indicates higher hydration, investigate potential co-crystallized solvents or impurities .

Q. What experimental designs are optimal for studying the compound’s stability in aqueous solutions?

Methodological Answer:

- pH-Dependent Stability: Prepare buffered solutions (pH 2–12) and monitor decomposition via UV-Vis spectroscopy (e.g., absorbance shifts at 250–300 nm for aromatic rings) over 24–72 hours. Use HPLC to quantify degradation products, such as triphenylarsine oxide .

- Temperature Studies: Conduct accelerated stability testing at 40°C, 60°C, and 80°C. Analyze samples periodically with NMR (¹H/¹³C) to detect structural changes, particularly in the As–Cl bond environment .

Q. How can the compound’s ion-exchange properties be leveraged in separation science?

Methodological Answer: Tetraphenylarsonium ions exhibit strong affinity for large anions (e.g., perchlorate, iodide). To design ion-selective electrodes or extraction protocols:

- Potentiometric Titration: Measure selectivity coefficients (e.g., ) using a ion-selective membrane electrode. Calibrate with standard anion solutions .

- Liquid-Liquid Extraction: Test partitioning efficiency between aqueous phases (varying pH/ionic strength) and organic solvents (e.g., dichloromethane). Quantify extracted anions via ICP-MS or ion chromatography .

Contradiction Analysis in Published Data

Q. Why do some studies report variable cytotoxicity for this compound, and how can this be addressed methodologically?

Analysis: Discrepancies may arise from differences in cell lines, hydration state, or impurity profiles. To mitigate:

- Standardize Hydration: Pre-dry the compound to anhydrous form and rehydrate under controlled conditions (e.g., 75% RH) before biological assays .

- Purity Verification: Use LC-MS to detect trace organic impurities (e.g., triphenylarsine) that may influence toxicity. Compare batches via elemental analysis .

Methodological Pitfalls and Solutions

Q. What are common errors in quantifying water content, and how can they be avoided?

Pitfalls:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.